N-Morpholinothio phthaldamide

Description

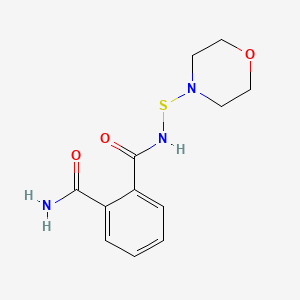

N-Morpholinothio phthaldamide (CAS 52049-33-9), also known as N-(morpholinothio)phthalimide or scorch inhibitor MTP, is a sulfur-containing phthalimide derivative. Its molecular formula is reported as C₁₂H₁₂N₂O₃S (corrected for consistency with structural analysis). This compound features a phthalimide core substituted with a morpholine ring linked via a thioether group (Fig. 1). It is a white crystalline powder with a melting point of 180°C, soluble in methanol but insoluble in non-polar solvents like toluene and water. Its primary industrial application is as a scorch inhibitor in rubber processing, where it prevents premature vulcanization by scavenging free radicals.

Properties

Molecular Formula |

C12H15N3O3S |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

2-N-morpholin-4-ylsulfanylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C12H15N3O3S/c13-11(16)9-3-1-2-4-10(9)12(17)14-19-15-5-7-18-8-6-15/h1-4H,5-8H2,(H2,13,16)(H,14,17) |

InChI Key |

SXJUVEZGZORAAF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1SNC(=O)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Preparation Methods

N-Morpholinothio phthaldamide can be synthesized in a single step from the readily available N,N’-dithiobis(phthalimide). The preparation involves the selective transformation of the morpholino and phthalimide groups in the presence and absence of H+, respectively. This method allows for the facile replacement of the morpholino moiety with various substituents, such as allyl, aryl, and alkynyl groups, resulting in high yields .

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

N-Morpholinothio phthaldamide features two distinct leaving groups: a morpholine-thioamino group and a phthalimide group. These groups undergo selective substitution under different conditions, enabling divergent synthesis routes .

Acidic Conditions (Protonation Pathway)

-

Mechanism : Protonation of the morpholine-thioamino group enhances its electrophilicity, allowing displacement by carbon nucleophiles.

-

Key Reactions :

Basic/Neutral Conditions (Imide Substitution Pathway)

-

Mechanism : The phthalimide group acts as a leaving group, reacting with sulfur, oxygen, or nitrogen nucleophiles.

-

Key Reactions :

Reaction Optimization and Selectivity

Experimental studies highlight critical parameters for optimizing yields and selectivity:

| Condition | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| H₂SO₄ (0.1 M), 25°C | Allyltrimethylsilane | Allyl disulfide | 85 |

| K₂CO₃, DMF, 60°C | Benzylthiol | Benzyl disulfide | 90 |

| NEt₃, CH₂Cl₂, 0°C | 1H-Indole | Indolyl disulfide | 88 |

Data synthesized from controlled experiments .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the phthalimide site.

-

Temperature : Reactions under acidic conditions proceed efficiently at room temperature, while basic conditions require mild heating (40–60°C) .

Mechanistic Insights from Spectroscopy

-

NMR Studies : Confirm the stepwise substitution mechanism, with no detectable intermediates.

-

HRMS Analysis : Validates the formation of unsymmetrical disulfides and quantifies byproducts (<5% in optimized protocols) .

Stability and Handling

-

Hydrolysis Resistance : Stable in aqueous acidic media (pH 1–3) but hydrolyzes slowly in alkaline conditions (t₁/₂ = 12 h at pH 10) .

-

Storage : Recommended at –20°C under inert gas to prevent oxidation .

This reagent’s dual reactivity and high functional-group tolerance position it as a cornerstone in modern disulfide synthesis, with ongoing research exploring its use in biocatalysis and green chemistry .

Scientific Research Applications

N-Morpholinothio phthaldamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent for the synthesis of unsymmetrical disulfides, which are important in drug discovery and linker chemistry.

Biology: The compound is utilized in the study of disulfide bonds in biological macromolecules, which play a crucial role in maintaining the three-dimensional structure of proteins.

Mechanism of Action

The mechanism of action of N-Morpholinothio phthaldamide involves the selective transformation of the morpholino and phthalimide groups. The morpholino group can be replaced with various substituents, enabling the formation of diverse unsymmetrical disulfides. These disulfides are important in drug discovery and linker chemistry due to their ability to form stable cyclic structures and improve the properties of peptide drugs .

Comparison with Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

- Structure: Phthalimide core with a phenyl group and a chlorine substituent (C₁₄H₈ClNO₂).

- Properties : High thermal stability (critical for polyimide synthesis), though exact melting point and solubility data are unspecified.

- Applications: Monomer for synthesizing polyimides, which are used in high-performance polymers.

- Key Differences: Reactivity: The chlorine substituent enables nucleophilic substitution reactions, unlike the sulfur-mediated radical scavenging of N-Morpholinothio phthaldamide. Functionality: Designed for polymer chemistry rather than industrial stabilization.

Naphthalimide-N-Mustard Hybrids

- Structure : Naphthalene-based imide core conjugated with N-mustard groups (alkylating agents).

- Properties : Variable solubility depending on substituents; designed for moderate stability to enable controlled DNA alkylation.

- Applications : Anticancer agents targeting DNA crosslinking.

- Key Differences: Core Structure: Naphthalimide (larger aromatic system) vs. phthalimide (smaller benzene core). Mechanism: Cytotoxicity via DNA alkylation, contrasting with MTP’s non-toxic radical scavenging.

Triethylsulfonium Bis(trifluoromethylsulfonyl)imide (CAS 321746-49-0)

- Structure: Sulfonium cation paired with a bis(triflyl)imide anion (C₈H₁₅F₆NO₄S₃).

- Properties : Ionic liquid with high thermal and electrochemical stability.

- Applications : Electrolyte in batteries or capacitors.

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Core Structure | Key Substituents | Melting Point | Solubility | Primary Application |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₂N₂O₃S | Phthalimide | Morpholinothio | 180°C | Methanol | Scorch inhibitor (rubber) |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | Phthalimide | Chloro, phenyl | Not reported | Not specified | Polyimide monomer |

| Naphthalimide-N-mustard | Variable (e.g., C₂₀H₁₈Cl₂N₃O₃S) | Naphthalimide | N-mustard alkylating group | ~100–150°C* | Polar aprotic solvents | Anticancer agents |

| Triethylsulfonium bis(triflyl)imide | C₈H₁₅F₆NO₄S₃ | Sulfonium salt | Bis(trifluoromethylsulfonyl) | Not reported | Ionic liquids | Battery electrolytes |

*Estimated based on typical naphthalimide derivatives.

Mechanistic and Functional Insights

- This compound: The thioether-linked morpholine group enhances radical scavenging efficiency, critical for delaying rubber vulcanization. Its high melting point ensures stability under processing conditions.

- 3-Chloro-N-Phenyl-Phthalimide : Chlorine and phenyl groups increase electron withdrawal, favoring polymerization reactions.

- Naphthalimide-N-Mustard Hybrids : The mustard moiety introduces electrophilic sites for DNA crosslinking, while the naphthalimide core intercalates into DNA.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-Morpholinothio phthaldamide, and how can purity be validated?

- Methodological Guidance :

- Synthesis : Follow established protocols for thiophthalimide derivatives, adjusting reaction conditions (e.g., solvent, temperature) to optimize yield. Use inert atmospheres to prevent oxidation of sulfur-containing intermediates .

- Characterization : Employ NMR spectroscopy (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Cross-reference spectral data with literature in databases like SciFinder or Web of Science to validate results .

- Challenges : Address side reactions (e.g., hydrolysis) by monitoring reaction progress via TLC and adjusting stoichiometric ratios of morpholine and thiophthalic anhydride .

Q. What analytical techniques are critical for studying the stability of this compound under varying storage conditions?

- Methodological Guidance :

- Stability Testing : Design accelerated degradation studies under controlled temperature, humidity, and light exposure. Use HPLC-UV or LC-MS to quantify degradation products and establish degradation kinetics .

- Data Interpretation : Compare stability profiles across conditions using Arrhenius equations to predict shelf life. Validate methods with triplicate runs to ensure reproducibility .

- Literature Integration : Review existing stability data for structurally similar thiourea derivatives to identify common degradation pathways .

Q. How can researchers identify potential biological targets of this compound through computational methods?

- Methodological Guidance :

- In Silico Screening : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities with protein targets. Validate predictions with molecular dynamics simulations to assess binding stability .

- Experimental Follow-Up : Prioritize targets with high docking scores for in vitro assays (e.g., enzyme inhibition studies). Cross-validate computational results with experimental IC₅₀ values to refine predictive models .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic activity of this compound?

- Methodological Guidance :

- Systematic Review : Conduct a PRISMA-guided literature review to identify variables causing discrepancies (e.g., solvent polarity, catalyst loading). Use meta-analysis to quantify effect sizes and isolate confounding factors .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed temperature, solvent purity). Employ Design of Experiments (DoE) to test interactions between variables (e.g., pH, substrate scope) .

- Statistical Validation : Apply ANOVA or multivariate regression to determine if observed differences are statistically significant. Report confidence intervals to enhance reproducibility .

Q. What strategies can mitigate biases in mechanistic studies of this compound’s reactivity?

- Methodological Guidance :

- Blinded Analysis : Use independent researchers to prepare and characterize intermediates, reducing confirmation bias. Validate mechanistic pathways with isotopic labeling (e.g., ¹⁸O tracers) or kinetic isotope effects .

- Cross-Validation : Combine experimental data (e.g., kinetic studies) with computational DFT calculations to verify proposed transition states. Discrepancies between models and data should prompt re-evaluation of assumptions .

Q. How can researchers optimize the selectivity of this compound in multicomponent reactions?

- Methodological Guidance :

- High-Throughput Screening (HTS) : Test reaction conditions (e.g., catalysts, solvents) in parallel using automated platforms. Analyze selectivity trends via heatmaps to identify optimal parameter combinations .

- Machine Learning : Train models on HTS data to predict selectivity outcomes for untested conditions. Validate predictions with targeted experiments and refine algorithms iteratively .

Q. What methodologies are effective for elucidating the environmental fate of this compound?

- Methodological Guidance :

- Ecotoxicology Assays : Use OECD guidelines for biodegradation (e.g., 301F) and bioaccumulation (e.g., log Kow measurements). Pair with mass balance studies to track metabolite formation in soil/water systems .

- Lifecycle Analysis (LCA) : Model environmental persistence using software like SimaPro, incorporating experimental half-life data. Compare with regulatory thresholds to assess ecological risks .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novelty-driven), Novel (gap-filling), Ethical (IRB-compliant), and Relevant (field-aligned) .

- PICO Framework : Define P opulation (e.g., reaction systems), I ntervention (e.g., catalyst use), C omparison (e.g., alternative reagents), and O utcome (e.g., yield improvement) to structure hypotheses .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.